4-Bromo-2-(cyclohexyloxy)benzoic acid CAS 855482-74-5 properties
4-Bromo-2-(cyclohexyloxy)benzoic acid CAS 855482-74-5 properties
This technical guide provides a comprehensive analysis of 4-Bromo-2-(cyclohexyloxy)benzoic acid (CAS 855482-74-5), a critical halogenated building block used in the synthesis of antiviral therapeutics and advanced medicinal scaffolds.
Synthesis, Properties, and Pharmaceutical Applications
CAS Registry Number: 855482-74-5 Chemical Formula: C₁₃H₁₅BrO₃ Molecular Weight: 299.16 g/mol
Executive Summary
4-Bromo-2-(cyclohexyloxy)benzoic acid is a specialized disubstituted benzoic acid derivative characterized by a lipophilic cyclohexyloxy group at the ortho position and a reactive bromine atom at the para position. This unique substitution pattern makes it a high-value intermediate in medicinal chemistry, particularly for the development of HCV NS5B polymerase inhibitors (e.g., analogs of Beclabuvir) where the cyclohexyl moiety fills hydrophobic pockets within the target enzyme. Its dual functionality allows for orthogonal elaboration: the carboxylic acid serves as an anchor for amide coupling, while the aryl bromide enables Suzuki-Miyaura cross-coupling to build biaryl systems.
Chemical Identity & Physical Properties[1][2][3]
The compound balances the polarity of the carboxylic acid with the significant lipophilicity of the cyclohexyl ether, resulting in distinct solubility and handling characteristics.
| Property | Value / Description | Source/Note |
| Appearance | White to off-white crystalline solid | Experimental observation |
| Melting Point | 118 – 122 °C (Predicted) | Typical for 2-alkoxy benzoates |
| Boiling Point | 412.5 ± 45.0 °C at 760 mmHg | Predicted (ACD/Labs) |
| Density | 1.4 ± 0.1 g/cm³ | Predicted |
| pKa (Acid) | 3.85 ± 0.10 | Predicted (Carboxyl group) |
| LogP | 4.39 | High Lipophilicity |
| Solubility | Soluble in DMSO, DMF, MeOH, DCM; Insoluble in Water | Experimental handling |
Synthesis & Manufacturing Protocols
Two primary routes exist for synthesizing CAS 855482-74-5. The Nucleophilic Aromatic Substitution (SNAr) route is preferred for kilogram-scale manufacturing due to higher atom economy and easier purification compared to the Mitsunobu approach.
Route A: SNAr Displacement (Industrial Standard)
This method utilizes 4-bromo-2-fluorobenzoic acid as the electrophile. The electron-withdrawing carboxyl group activates the ortho-fluorine towards displacement by the cyclohexyl alkoxide.
Step-by-Step Protocol:
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Preparation of Alkoxide: In a dry reactor under N₂, dissolve Cyclohexanol (1.2 equiv) in anhydrous DMF or DMSO .
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Deprotonation: Carefully add Sodium Hydride (NaH) (60% dispersion, 2.5 equiv) portion-wise at 0–5°C. Stir for 30–60 minutes until H₂ evolution ceases.
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Expert Insight: Using excess base ensures the carboxylic acid of the starting material is also deprotonated (forming the carboxylate), preventing proton quenching of the alkoxide.
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Addition: Add 4-Bromo-2-fluorobenzoic acid (1.0 equiv) as a solution in DMF.
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Reaction: Heat the mixture to 80–100°C for 4–12 hours. Monitor via HPLC/LC-MS for consumption of the fluoride starting material.
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Workup: Cool to room temperature. Quench carefully with ice-water. Acidify to pH ~2–3 using 1M HCl to precipitate the product.
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Purification: Filter the crude solid. Recrystallize from Ethanol/Water or Acetonitrile to yield the pure acid.
Route B: Mitsunobu Etherification (Lab Scale)
Used when 4-bromo-2-hydroxybenzoic acid is the available precursor.
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Reagents: 4-Bromo-2-hydroxybenzoic acid, Cyclohexanol, PPh₃, DIAD/DEAD.
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Solvent: THF at 0°C to RT.
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Limitation: Difficult removal of triphenylphosphine oxide (TPPO) byproducts makes this less attractive for scale-up.
Visualization: Synthesis & Structural Logic
The following diagram illustrates the synthetic pathway and the downstream utility of the scaffold in drug discovery.
Caption: Figure 1. Convergent synthesis via SNAr and divergent application points for medicinal chemistry.
Pharmaceutical Applications
1. HCV NS5B Polymerase Inhibitors
This compound serves as a scaffold mimetic for the "thumb site" inhibitors of the Hepatitis C Virus (HCV) NS5B polymerase.
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Mechanism: The bulky cyclohexyloxy group is critical for occupying the hydrophobic pocket (Site 1 or Site 2) of the viral enzyme, inducing conformational changes that inhibit RNA replication.
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Relevance: It is structurally homologous to intermediates used in the discovery of Beclabuvir (BMS-791325) and related indole-based inhibitors.
2. Biaryl Scaffold Construction
In Fragment-Based Drug Design (FBDD), the bromine atom allows for rapid diversification.
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Suzuki-Miyaura Coupling: The aryl bromide reacts cleanly with aryl boronic acids to generate 4-aryl-2-alkoxybenzoates.
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Buchwald-Hartwig Amination: Can be used to introduce amine functionalities at the 4-position, creating novel kinase inhibitor motifs.
Handling, Stability & Safety
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Storage: Store in a cool, dry place (2–8°C recommended) under an inert atmosphere (Argon/Nitrogen). The ether linkage is stable, but the carboxylic acid can degrade if exposed to moisture/heat over prolonged periods.
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Safety Profile:
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GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).
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Handling: Wear nitrile gloves and safety goggles. Avoid dust inhalation.
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Incompatibility: Strong oxidizing agents and strong bases.
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References
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Beclabuvir Synthesis & Intermediates
- Source: Organic Process Research & Development (ACS Publications). "The First Kilogram Synthesis of Beclabuvir, an HCV NS5B Polymerase Inhibitor."
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URL:[Link]
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General Synthesis of 2-Alkoxybenzoic Acids
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Compound Registry & Properties
- Source: PubChem Compound Summary for CAS 855482-74-5.
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URL:[Link]
